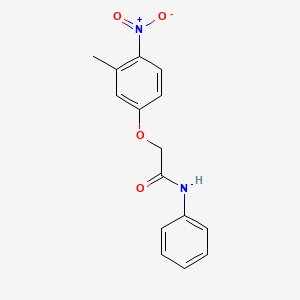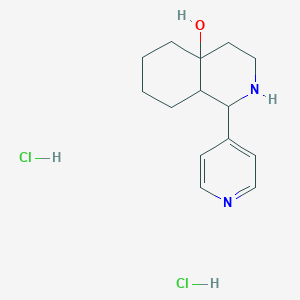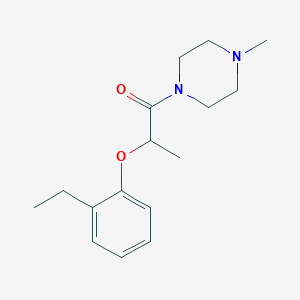
N-(5-methyl-1,3-thiazol-2-yl)-N~3~-7H-purin-6-yl-beta-alaninamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-methyl-1,3-thiazol-2-yl)-N~3~-7H-purin-6-yl-beta-alaninamide is a complex organic compound that features a thiazole ring and a purine base
作用機序
Target of Action
N-(5-methyl-1,3-thiazol-2-yl)-N~3~-7H-purin-6-yl-beta-alaninamide, also known as N1-(5-methyl-1,3-thiazol-2-yl)-N~3~-9H-purin-6-yl-beta-alaninamide, primarily targets DNA gyrase and topoisomerase IV . These enzymes are crucial for DNA replication, transcription, and repair. By inhibiting these targets, the compound disrupts the supercoiling and uncoiling of DNA, which is essential for bacterial cell survival and proliferation .
Mode of Action
The compound interacts with DNA gyrase and topoisomerase IV by binding to the enzyme-DNA complex. This binding stabilizes the complex, preventing the re-ligation of the DNA strands and leading to the accumulation of double-strand breaks. These breaks are lethal to the bacterial cells, resulting in cell death .
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV affects several biochemical pathways:
- DNA Repair : The accumulation of double-strand breaks overwhelms the bacterial DNA repair mechanisms, leading to cell death .
Pharmacokinetics
The pharmacokinetic properties of the compound include:
Result of Action
At the molecular level, the compound causes the accumulation of double-strand DNA breaks. At the cellular level, this results in the inhibition of bacterial cell division and ultimately cell death. The compound is particularly effective against Gram-positive and Gram-negative bacteria .
Action Environment
Environmental factors such as pH, temperature, and the presence of metal ions can influence the compound’s efficacy and stability. For instance:
- Metal Ions : The presence of divalent metal ions like Mg²⁺ can enhance the binding affinity of the compound to its targets .
This comprehensive understanding of this compound’s mechanism of action highlights its potential as a powerful antibacterial agent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3-thiazol-2-yl)-N~3~-7H-purin-6-yl-beta-alaninamide typically involves multi-step organic synthesis. One common method involves the reaction of 5-methyl-1,3-thiazol-2-amine with bromoacetyl bromide in an aqueous medium to form an intermediate, which is then coupled with a purine derivative under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance production efficiency.
化学反応の分析
Types of Reactions
N-(5-methyl-1,3-thiazol-2-yl)-N~3~-7H-purin-6-yl-beta-alaninamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
N-(5-methyl-1,3-thiazol-2-yl)-N~3~-7H-purin-6-yl-beta-alaninamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Industry: Utilized in the development of new materials and chemical processes.
類似化合物との比較
Similar Compounds
N-(5-methyl-1,3-thiazol-2-yl)benzamide: Shares the thiazole ring but differs in the attached functional groups.
N-(5-methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide: Similar thiazole ring but attached to a cyclohexane ring.
Uniqueness
N-(5-methyl-1,3-thiazol-2-yl)-N~3~-7H-purin-6-yl-beta-alaninamide is unique due to its combination of a thiazole ring and a purine base, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
特性
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)-3-(7H-purin-6-ylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N7OS/c1-7-4-14-12(21-7)19-8(20)2-3-13-10-9-11(16-5-15-9)18-6-17-10/h4-6H,2-3H2,1H3,(H,14,19,20)(H2,13,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNXKVZGWBINOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CCNC2=NC=NC3=C2NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[1-cyclopentyl-4-(2,5-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6039957.png)
![3-[3-(dimethylamino)propyl]-1-methyl-3,7-dihydro-1H-purine-2,6-dione hydrochloride](/img/structure/B6039958.png)

![2-AMINO-5-(4-CHLOROPHENYL)-4,7-DIOXO-1H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBONITRILE](/img/structure/B6039972.png)

![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-(1,4-dioxan-2-ylmethyl)-N-methylacetamide](/img/structure/B6039988.png)


![2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclohexylideneacetohydrazide](/img/structure/B6040015.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B6040022.png)
![6-(3-methoxy-1-piperidinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B6040025.png)
![(4Z)-2-(3-Chlorophenyl)-4-[(4-chlorophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B6040030.png)

![methyl 3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-3,4-dihydro-2H-1,3-thiazine-6-carboxylate](/img/structure/B6040041.png)
